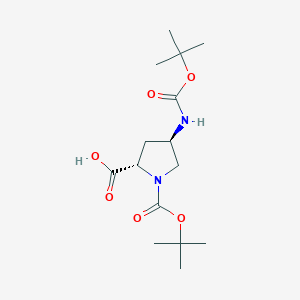

(4R)-1-Boc-4-(Boc-amino)-L-proline

Übersicht

Beschreibung

(4R)-1-Boc-4-(Boc-amino)-L-proline is a compound that belongs to the class of amino acids. It is characterized by the presence of two tert-butyloxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly significant in peptide synthesis and other applications where selective protection of functional groups is required.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Boc-4-(Boc-amino)-L-proline typically involves the protection of the amino and carboxyl groups of L-proline. The process begins with the reaction of L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of the Boc-protected amino acid. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis of the Boc groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The process is optimized to minimize waste and reduce the use of hazardous reagents, aligning with green chemistry principles .

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-1-Boc-4-(Boc-amino)-L-proline undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc groups using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Substitution Reactions: Introduction of different functional groups at the amino or carboxyl positions

Common Reagents and Conditions

Deprotection: TFA, HCl, or other strong acids at room temperature.

Coupling: DIC, HOBt, and other coupling reagents in anhydrous solvents.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Applications in Peptide Synthesis

2.1. Building Block for Peptides

The compound serves as an essential building block in the synthesis of peptides. Its unique structure allows for the introduction of proline residues into peptide chains, which can significantly affect the conformation and biological activity of the resulting peptides. For instance, proline residues are known to induce turns and bends in peptide structures, making them crucial for the stability and function of many proteins.

2.2. Synthesis of Proline-Oxime Containing Peptides

Research has demonstrated that (4R)-1-Boc-4-(Boc-amino)-L-proline can be effectively used to synthesize proline-oxime containing peptides. These peptides exhibit enhanced binding affinities in specific biological systems, such as Tsg101-binding assays, indicating their potential utility in drug design and development .

Applications in Drug Development

3.1. Antiviral and Anticancer Agents

The compound has been explored as a precursor for antiviral and anticancer agents. Its ability to form stable complexes with various metal ions enhances its utility in developing metal-based drugs . Additionally, derivatives of proline have shown promise as inhibitors of critical enzymes involved in viral replication and tumor progression.

3.2. Enzyme Substrates

This compound has been studied as a substrate for prolyl 4-hydroxylase (P4H), an enzyme critical for collagen synthesis. The compound's structural features allow it to interact favorably with P4H, facilitating the formation of hydroxyproline residues necessary for collagen stability . This interaction underscores its potential role in developing therapeutics targeting collagen-related diseases.

Synthetic Applications

4.1. Asymmetric Synthesis

The compound is utilized in asymmetric synthesis protocols due to its chiral nature. It can participate in various reactions, including alkylation and acylation, leading to the formation of quaternary proline analogs . These analogs are significant in synthesizing complex natural products and biologically active compounds.

4.2. Catalysis

This compound has been employed as a catalyst or catalyst precursor in several organic transformations, including enantioselective aldol reactions . Its ability to stabilize transition states through hydrogen bonding interactions enhances reaction selectivity and efficiency.

Case Studies

Wirkmechanismus

The mechanism of action of (4R)-1-Boc-4-(Boc-amino)-L-proline primarily involves its role as a protected amino acid in peptide synthesis. The Boc groups protect the amino and carboxyl functionalities, allowing selective reactions at other sites. Upon deprotection, the free amino and carboxyl groups can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4R)-1-Fmoc-4-(Fmoc-amino)-L-proline: Another protected amino acid with fluorenylmethyloxycarbonyl (Fmoc) groups.

(4R)-1-Cbz-4-(Cbz-amino)-L-proline: Contains carbobenzyloxy (Cbz) protecting groups.

Uniqueness

(4R)-1-Boc-4-(Boc-amino)-L-proline is unique due to its dual Boc protection, which provides stability and selectivity in synthetic applications. The Boc groups are easily removable under mild acidic conditions, making this compound highly versatile in peptide synthesis compared to other protected amino acids .

Biologische Aktivität

(4R)-1-Boc-4-(Boc-amino)-L-proline is a modified proline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of two Boc (tert-butyloxycarbonyl) protecting groups, is utilized in various applications, particularly in the synthesis of peptides and as a building block for bioactive compounds. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

The molecular formula of this compound is C₁₃H₂₃N₃O₄, with a molecular weight of 273.34 g/mol. The compound features a pyrrolidine ring structure typical of proline derivatives, with the Boc groups enhancing stability and solubility.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This inhibition can be crucial in pathways related to cancer and inflammation.

- Receptor Binding : this compound may interact with receptors involved in signaling pathways, influencing cellular responses and potentially altering disease processes.

Research Findings

Recent studies have provided insights into the biological activities associated with this compound:

- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that certain proline derivatives could reduce tumor volume and weight in murine models without significant side effects .

- P-glycoprotein Interaction : Research has shown that proline derivatives can interact with P-glycoprotein (P-gp), a key player in drug transport and resistance mechanisms. Compounds derived from proline have been assessed for their ability to stimulate ATPase activity in P-gp, which is essential for understanding drug absorption and efficacy .

- Peptide Synthesis : The use of this compound in peptide synthesis has been explored extensively. Its unique structure allows for the incorporation of stereospecific modifications that enhance peptide stability and biological activity .

Case Study 1: Anticancer Properties

A study investigated the anticancer properties of a series of proline derivatives, including this compound. The findings revealed that these compounds inhibited cell proliferation in breast cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study 2: Drug Delivery Systems

Another study focused on the role of proline derivatives in enhancing drug delivery systems. The incorporation of this compound into liposomal formulations improved drug encapsulation efficiency and release profiles, demonstrating its potential in targeted therapy applications.

Comparative Analysis

The following table summarizes key differences between this compound and related compounds:

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Enzyme inhibition, receptor binding | Peptide synthesis, anticancer research |

| L-Proline | Natural amino acid | Protein synthesis |

| 1-(Methylsulfonyl)pyrrolidine | Drug resistance modulation | Cancer therapy |

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-10(11(18)19)17(8-9)13(21)23-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,20)(H,18,19)/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQSUHFDJACIAC-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254881-66-8 | |

| Record name | (4R)-1-Boc-4-(Boc-amino)-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.